Tetrabutylammonium tribromide

Descripción

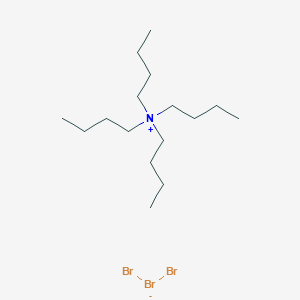

Structure

3D Structure of Parent

Propiedades

InChI |

InChI=1S/C16H36N.Br3/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-3-2/h5-16H2,1-4H3;/q+1;-1 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXSLZJZUSYNITM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+](CCCC)(CCCC)CCCC.Br[Br-]Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H36Br3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801028457 | |

| Record name | Tetrabutylammonium Tribromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801028457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

482.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38932-80-8 | |

| Record name | Tetrabutylammonium tribromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38932-80-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrabutylammonium Tribromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801028457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Tetrabutylammonium Tribromide: A Comprehensive Technical Guide for Researchers

An in-depth exploration of the synthesis, characterization, and applications of tetrabutylammonium (B224687) tribromide (TBATB) as a versatile and manageable brominating agent and phase-transfer catalyst in modern research and drug development.

Tetrabutylammonium tribromide (TBATB) has emerged as a significant reagent in organic synthesis, offering a safer and more convenient alternative to elemental bromine. Its solid, stable nature and high solubility in organic solvents make it an invaluable tool for a wide range of chemical transformations. This technical guide provides a detailed overview of its synthesis, comprehensive characterization data, and key applications, with a focus on its utility for researchers, scientists, and professionals in drug development.

Synthesis of this compound

The synthesis of TBATB can be achieved through several methods. The traditional approach involves the direct reaction of tetrabutylammonium bromide (TBAB) with liquid bromine. However, due to the hazardous nature of bromine, alternative methods that avoid its direct handling are now more prevalent. A widely used and safer laboratory-scale synthesis involves the in-situ generation of bromine from sodium bromate (B103136) and hydrobromic acid.

Experimental Protocol: Synthesis from Tetrabutylammonium Bromide, Sodium Bromate, and Hydrobromic Acid

This method provides a high-yield synthesis of TBATB without the need to handle elemental bromine directly.

Materials:

-

Tetrabutylammonium bromide (TBAB)

-

Sodium Bromate (NaBrO₃)

-

Hydrobromic acid (48% aqueous solution)

-

Deionized water

-

Diethyl ether

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve tetrabutylammonium bromide (e.g., 30 mmol) and sodium bromate (e.g., 10 mmol) in deionized water (e.g., 60 mL).

-

Cool the flask in an ice bath.

-

While stirring vigorously, slowly add hydrobromic acid (47%, e.g., 7 mL) dropwise to the solution.

-

An orange precipitate of this compound will form immediately.

-

Continue stirring the mixture for an additional 30 minutes at room temperature to ensure the reaction goes to completion.

-

Collect the orange solid by vacuum filtration and wash it thoroughly with cold deionized water.

-

The crude product can be recrystallized from a mixture of dichloromethane and diethyl ether (1:1) to yield pure orange crystals of TBATB.

-

Dry the purified crystals under vacuum. A typical yield for this procedure is approximately 95-96%.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized TBATB. The following tables summarize the key physical and spectroscopic data for this compound.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₆H₃₆Br₃N | [1] |

| Molecular Weight | 482.18 g/mol | [1] |

| Appearance | Pale orange to yellow crystalline powder | [2] |

| Melting Point | 71-76 °C | [3] |

| Solubility | Soluble in polar organic solvents like methanol, acetonitrile, and dichloromethane. Insoluble in water. | [2] |

| Stability | Stable at room temperature. | [2] |

Table 2: Spectroscopic Data for this compound

| Technique | Data | Reference(s) |

| ¹H NMR | The spectrum is consistent with the tetrabutylammonium cation. | [4][5] |

| ¹³C NMR | The spectrum shows four distinct signals corresponding to the four carbon atoms of the butyl chains. | [6] |

| Infrared (IR) | The spectrum displays characteristic C-H stretching and bending vibrations of the alkyl chains. | [7][8] |

| UV-Visible | Shows a strong absorption band characteristic of the tribromide anion (Br₃⁻) in the range of 270-280 nm. | [9] |

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow from starting materials to the fully characterized product.

Caption: Logical workflow for the synthesis and subsequent characterization of this compound.

Applications in Research and Drug Development

This compound is a versatile reagent with numerous applications in organic synthesis, many of which are directly relevant to drug discovery and development.

Mild and Selective Brominating Agent

TBATB serves as an excellent source of electrophilic bromine for a variety of transformations. Its solid nature allows for precise measurement and controlled addition, often leading to higher selectivity compared to liquid bromine.

-

α-Bromination of Carbonyl Compounds: It is widely used for the selective bromination of ketones, esters, and other carbonyl-containing compounds at the α-position. This is a crucial step in the synthesis of many pharmaceutical intermediates.[2]

-

Bromination of Alkenes and Alkynes: TBATB efficiently adds bromine across double and triple bonds to form vicinal dibromides.

-

Aromatic Bromination: It can be used for the regioselective bromination of activated aromatic and heteroaromatic rings, which are common scaffolds in medicinal chemistry.

Phase-Transfer Catalyst

The tetrabutylammonium cation in TBATB can act as a phase-transfer catalyst, facilitating reactions between reactants in immiscible phases (e.g., aqueous and organic). This property is particularly useful in nucleophilic substitution and oxidation reactions, enhancing reaction rates and yields.[10][11]

Role in the Synthesis of Bioactive Molecules

The application of TBATB extends to the synthesis of complex molecules with potential therapeutic applications. For instance, it has been employed in the synthesis of quinoxaline (B1680401) derivatives, a class of heterocyclic compounds known for their diverse biological activities, including anticancer and antimicrobial properties.[12] The use of TBATB in such syntheses often allows for milder reaction conditions and simplified purification procedures.

Signaling Pathway of a Hypothetical Drug Developed Using TBATB

The following diagram illustrates a hypothetical signaling pathway that could be modulated by a drug synthesized using a TBATB-mediated bromination step.

Caption: A diagram illustrating the inhibitory action of a hypothetical drug on a cellular signaling pathway.

Safety and Handling

While TBATB is significantly safer to handle than liquid bromine, it is still a hazardous chemical and appropriate safety precautions must be taken.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves when handling TBATB.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Work in a well-ventilated fume hood.

-

Storage: Store in a cool, dry place away from incompatible materials. Keep the container tightly closed.

Conclusion

This compound is a highly effective and versatile reagent for modern organic synthesis. Its ease of handling, stability, and selectivity make it a superior alternative to elemental bromine in many applications. For researchers and professionals in drug development, TBATB offers a reliable tool for the construction of complex molecular architectures under mild and controlled conditions, thereby facilitating the discovery and synthesis of new therapeutic agents.

References

- 1. This compound | C16H36Br3N | CID 2723680 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound(38932-80-8) 1H NMR spectrum [chemicalbook.com]

- 5. Tetrabutylammonium bromide(1643-19-2) 1H NMR spectrum [chemicalbook.com]

- 6. This compound(38932-80-8) 13C NMR [m.chemicalbook.com]

- 7. Tetrabutylammonium bromide(1643-19-2) IR Spectrum [m.chemicalbook.com]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. researchgate.net [researchgate.net]

- 10. Page loading... [wap.guidechem.com]

- 11. Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Mechanism of action of Tetrabutylammonium tribromide in bromination reactions

An In-depth Technical Guide on the Mechanism of Action of Tetrabutylammonium (B224687) Tribromide in Bromination Reactions

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrabutylammonium tribromide (TBATB) has emerged as a versatile, efficient, and safe reagent for a wide array of bromination reactions in organic synthesis. As a stable, crystalline, and non-volatile solid, it offers significant handling advantages over hazardous and corrosive liquid bromine.[1][2][3] This technical guide provides a comprehensive overview of the mechanism of action of TBATB in the bromination of various organic substrates, including alkenes, alkynes, ketones, and aromatic compounds. It delves into the nature of the reactive species, the prevailing reaction pathways—electrophilic and radical—and the factors governing regioselectivity. This document consolidates quantitative data, detailed experimental protocols, and mechanistic diagrams to serve as a critical resource for professionals in research and drug development.

Introduction to this compound (TBATB)

This compound, with the chemical formula [N(C₄H₉)₄]Br₃, is a quaternary ammonium (B1175870) salt composed of a lipophilic tetrabutylammonium cation and a linear tribromide anion (Br₃⁻).[1] It is a pale orange solid that serves as a convenient and weighable source of bromine for synthetic applications.[1] The key advantages of TBATB include its stability, ease of handling, and the ability to maintain precise stoichiometry, which circumvents many of the hazards associated with elemental bromine.[4][5] The tetrabutylammonium cation enhances solubility in organic solvents and can act as a phase-transfer catalyst, facilitating reactions between different phases.[6][7][8]

The Core Brominating Species: The Tribromide Anion (Br₃⁻)

In solution, TBATB exists in equilibrium with tetrabutylammonium bromide (TBAB) and molecular bromine (Br₂). However, the primary reactive species in most electrophilic brominations is the tribromide anion itself. The Br₃⁻ anion is a weaker electrophile than Br₂, which contributes to the higher selectivity observed in many reactions using TBATB.

There is an ongoing scientific discussion regarding the precise nature of the active brominating agent. While many mechanisms invoke the free tribromide anion, computational studies suggest that the undissociated TBATB ion pair may be the true electrophile in certain reactions, particularly in the highly regioselective para-bromination of phenols.[9] Quantum mechanics calculations indicate that the Lowest Unoccupied Molecular Orbital (LUMO) energy of the free Br₃⁻ anion is too high for it to be an effective electrophile at room temperature.[9] Instead, a model where the tetrabutylammonium cation associates with the tribromide anion lowers the LUMO energy, making the complex a more potent brominating species.[9]

Mechanism of Action in Key Bromination Reactions

TBATB is effective for brominating a wide range of functional groups through distinct mechanistic pathways.

Electrophilic Addition to Alkenes and Alkynes

TBATB adds to carbon-carbon double and triple bonds via an electrophilic addition mechanism. The reaction proceeds through a cyclic bromonium ion intermediate, which is then opened by a nucleophilic attack of the bromide ion (from the counterion or another equivalent of Br₃⁻). This sequence results in a net anti-addition of bromine across the unsaturated bond.[10] The reaction with alkynes is highly stereospecific, yielding exclusively the E-dibromoalkene.[11]

α-Bromination of Ketones

The bromination of ketones at the α-carbon using TBATB proceeds via an acid-catalyzed mechanism. The reaction is initiated by the enolization of the ketone, which is the slow, rate-determining step.[12][13] The electron-rich enol tautomer then acts as a nucleophile, rapidly attacking the electrophilic bromine of the TBATB complex to yield the α-bromoketone and regenerate the catalyst.[12][13][14]

Electrophilic Aromatic Substitution

TBATB is a highly effective reagent for the electrophilic bromination of aromatic rings. Its milder nature compared to Br₂ allows for high regioselectivity.

-

Activated Rings : Electron-rich aromatic systems, such as phenols and anilines, are readily brominated. TBATB shows remarkable para-selectivity, often yielding the p-bromo product exclusively.[11][15] This high selectivity is attributed to the steric bulk of the tribromide anion or the undissociated ion pair, which disfavors attack at the ortho position.[9]

-

Deactivated Rings : Unreactive aromatic rings can also be brominated, though this may require harsher conditions or the use of a catalyst like Ag₂SO₄ in H₂SO₄.[4]

Radical-Mediated Bromination

While less common, TBATB can also serve as a source of bromine radicals under specific conditions. Under visible-light photoredox catalysis, TBATB can act as a hydrogen atom transfer (HAT) reagent, initiating radical-based transformations such as the direct C-H alkylation of heteroaromatics.[16][17]

Quantitative Data Summary

The efficiency and selectivity of TBATB are demonstrated across various substrate classes.

Table 1: Bromination of Alkenes and Chalcones with TBATB

| Substrate | Solvent | Conditions | Time | Yield (%) | Reference |

| Chalcone (Generic) | CHCl₃ | Room Temp, Stirring | 1-20 min | 97-99 | [10] |

| Chalcone (Generic) | CHCl₃ | Room Temp, Sonication (50 kHz) | < 2 min | >95 | [10] |

| Cyclohexene | CHCl₃ | Room Temp, Sonication | < 0.1 min | 99 | |

| Styrene | CHCl₃ | Room Temp, Sonication | 2 min | 99 | |

| trans-Stilbene | CHCl₃ | Room Temp, Sonication | 120 min | 98 | |

| Allyl Alcohol | CH₂Cl₂ | Room Temp | - | 72 | [4] |

Table 2: Bromination of Aromatic and Heteroaromatic Compounds with TBATB

| Substrate | Solvent | Molar Ratio (Substrate:TBATB) | Product | Yield (%) | Reference |

| Aniline | H₂O-DMF | 1:1 | p-Bromoaniline | High | [4] |

| Aniline | H₂O-DMF | 1:2.5 | 2,4,6-Tribromoaniline | High | [4] |

| Phenol | Aprotic | 1:1 | p-Bromophenol | High | [11] |

| Anthracene | Acetic Acid | 1:1 | 9-Bromoanthracene | High | [4] |

| Anthracene | Acetic Acid | 1:2 | 9,10-Dibromoanthracene | High | [4] |

| Imidazole | CH₂Cl₂:MeOH (1:1) | - | 2,4,5-Tribromoimidazole | 68 | [4] |

| Pyrrole-2-carboxamide | CH₂Cl₂ | 1:1 | 5-Bromopyrrole-2-carboxamide | >10:1 selectivity | [18] |

Table 3: α-Bromination of Ketones with TBATB

| Substrate | Solvent | Conditions | Time | Yield (%) | Reference |

| Acetophenone | CH₂Cl₂-MeOH | Room Temp | 1 h | 91 | [13] |

| 4'-Methylacetophenone | CH₂Cl₂-MeOH | Room Temp | 1 h | 92 | [13] |

| 2-Acetylfuran | CH₂Cl₂-MeOH | Room Temp | 2 h | 85 | [13] |

Detailed Experimental Protocols

Protocol for Preparation of TBATB

A safe and environmentally benign method for preparing TBATB involves the oxidation of tetrabutylammonium bromide.[4]

-

Reagents : Vanadium pentoxide (V₂O₅), 30% hydrogen peroxide (H₂O₂), tetrabutylammonium bromide.

-

Procedure :

-

Dissolve V₂O₅ (2.75 mmol) in 30% H₂O₂ (44.1 mmol) with stirring at approximately 5°C to form a clear red solution.

-

To this solution, add tetrabutylammonium bromide (11 mmol) dissolved in water (7 mL).

-

Stir the reaction at ambient temperature. The solution will turn yellow, and an orange-yellow precipitate of TBATB will form.

-

Filter the precipitate, wash with water, and dry.

-

The product can be recrystallized from acetonitrile. The isolated yield is typically high (e.g., 68%).[4]

-

General Protocol for Bromination of Pyrroles

This procedure is adapted from the regioselective bromination of acylated pyrroles.[18]

-

Reagents : 2-Substituted pyrrole (B145914), this compound (TBATB), Dichloromethane (CH₂Cl₂), Sodium sulfite (B76179) (Na₂SO₃) solution, Saturated sodium bicarbonate (NaHCO₃) solution.

-

Procedure :

-

Dissolve the 2-substituted pyrrole (0.1 mmol, 1.0 equiv) in CH₂Cl₂ (3.0 mL).

-

Add TBATB (0.1 mmol, 1.0 equiv) to the solution at room temperature.

-

Stir the reaction mixture at room temperature for 1 hour under a nitrogen atmosphere.

-

Quench the reaction with an aqueous solution of Na₂SO₃.

-

Add saturated NaHCO₃ solution and extract the crude product with CH₂Cl₂.

-

Dry the organic layer over Na₂SO₄, filter, and evaporate the solvent under reduced pressure to obtain the crude product.

-

General Protocol for α-Bromination of Acetyl Derivatives

This procedure is effective for a range of acetyl compounds.[13]

-

Reagents : Acetyl derivative (e.g., acetophenone), TBATB, Dichloromethane (CH₂Cl₂), Methanol (MeOH).

-

Procedure :

-

Prepare a solution of the acetyl derivative (10 mmol) in a mixture of CH₂Cl₂ (20 mL) and MeOH (10 mL).

-

Add TBATB (10 mmol) to the solution.

-

Stir the mixture for 1-5 hours at room temperature.

-

After the reaction is complete (monitored by TLC), pour the mixture into water.

-

Extract the product with dichloromethane.

-

Wash the organic layer with water, dry over magnesium sulfate, and evaporate the solvent.

-

Purify the resulting crude product by recrystallization.

-

Conclusion

This compound is a powerful and selective brominating agent whose mechanism of action is adaptable to a variety of organic substrates. Its primary role as an electrophile, delivered via the tribromide anion or a reactive ion pair, enables the efficient synthesis of vicinal dibromides, α-bromoketones, and aryl bromides with high degrees of control and selectivity. The ability to also engage in radical pathways under photochemical conditions further broadens its synthetic utility. The operational simplicity, safety, and high yields associated with TBATB make it an indispensable tool for modern organic synthesis, particularly within the demanding context of pharmaceutical and materials science research.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. How does this compound participate in the synthesis of heterocyclic compounds? - Blog [chemkente.com]

- 3. nbinno.com [nbinno.com]

- 4. repository.ias.ac.in [repository.ias.ac.in]

- 5. jcsp.org.pk [jcsp.org.pk]

- 6. Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CAS 38932-80-8: this compound | CymitQuimica [cymitquimica.com]

- 8. chemimpex.com [chemimpex.com]

- 9. wuxibiology.com [wuxibiology.com]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. researchgate.net [researchgate.net]

- 12. bvmbskkmkadegaon.edu.in [bvmbskkmkadegaon.edu.in]

- 13. scispace.com [scispace.com]

- 14. researchgate.net [researchgate.net]

- 15. Buy Tribromide anion | 14522-80-6 [smolecule.com]

- 16. A visible-light-induced bromine radical initiates direct C–H alkylation of heteroaromatics - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

Tetrabutylammonium Tribromide (TBATB): A Technical Guide to Stability and Solubility for Organic Synthesis

Tetrabutylammonium tribromide (TBATB) has emerged as a versatile and safer alternative to molecular bromine in a variety of organic transformations, including bromination and oxidation reactions.[1][2] Its solid, non-volatile nature and ease of handling make it an attractive reagent for researchers in academic and industrial settings.[2] This guide provides an in-depth analysis of the stability and solubility of TBATB, offering critical data and protocols to aid in the design and execution of robust organic synthesis experiments.

Stability of this compound

Understanding the stability of TBATB is paramount for its safe storage, handling, and effective use in chemical reactions, particularly those requiring elevated temperatures.

Thermal Stability

Thermogravimetric analysis (TGA) has been employed to determine the thermal decomposition profile of TBATB. The reagent undergoes a single-step decomposition process.[1] Key thermal stability data is summarized below.

| Parameter | Temperature (°C) | Conditions | Source |

| Initial Decomposition | ~174 °C | Nitrogen atmosphere | [1] |

| Main Decomposition | ~230 °C | Nitrogen atmosphere | [1] |

Note: The decomposition temperature can shift towards higher values at faster heating rates due to heat transfer lag.[1]

Storage and Handling

Proper storage and handling are crucial to maintain the integrity and reactivity of TBATB.

-

General Storage : Store in a cool, dark, and dry place in a tightly sealed container under an inert atmosphere.[3][4][5]

-

Hygroscopicity : TBATB is hygroscopic and should be protected from moisture.[6]

-

Incompatibilities : Avoid contact with strong oxidizing agents.[4]

-

Personal Protective Equipment (PPE) : Wear appropriate PPE, including gloves, safety glasses, and a lab coat, as TBATB can cause skin and serious eye irritation.[3][7][8] Handle in a well-ventilated area or fume hood to avoid inhalation.[3][8]

Solubility of this compound

The solubility of TBATB is a critical factor in designing homogeneous reaction systems. While extensive quantitative data is limited, qualitative solubility in common organic solvents has been reported.

| Solvent | Solubility | Source |

| Methanol (B129727) (MeOH) | Soluble | [6] |

| Acetonitrile (B52724) | Soluble | [6] |

| Acetone | Slightly Soluble | [5][9] |

| Chloroform | Slightly Soluble | [5][9] |

| Water | Insoluble | [5][9] |

Polar organic solvents are generally more suitable for reactions involving TBATB, with methanol often being the preferred protic medium for applications like desilylation.[10]

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a literature procedure for the synthesis of TBATB.[5]

Materials:

-

Tetrabutylammonium bromide (TBAB)

-

Potassium bromide (KBr)

-

Sulfuric acid (0.3 M)

-

Molybdic acid monohydrate (catalyst)

-

Hydrogen peroxide (30%)

-

Acetonitrile (for recrystallization)

-

Ice-water bath

-

Filtration apparatus

Procedure:

-

In a 250 mL beaker, add molybdic acid monohydrate (0.16 mmol) to 30% hydrogen peroxide (1.76 mL, 15.52 mmol).

-

Stir the mixture at room temperature for 30 minutes.

-

Filter the solution to remove any cloudiness and collect the filtrate.

-

In a separate beaker, dissolve TBAB (5 g, 15.51 mmol) and KBr (3.69 g, 31.01 mmol) in 0.3 M H₂SO₄ (51.77 mL).

-

Slowly add the TBAB/KBr solution to the peroxide/catalyst filtrate under continuous stirring in an ice-water bath. A yellow precipitate will form.

-

Continue stirring the mixture in the ice bath for 1 hour.

-

Let the mixture stand in the ice bath for an additional 2 hours to ensure complete precipitation.

-

Collect the orange-yellow solid by suction filtration.

-

Dry the product and recrystallize from acetonitrile to yield pure TBATB.[5]

Gravimetric Determination of Solubility

This is a general protocol for determining the solubility of a solid like TBATB in an organic solvent. It is adapted from a procedure for the related salt, TBAB.[11]

Apparatus:

-

Analytical balance (±0.1 mg)

-

Thermostatic shaker or water bath

-

Glass vials with airtight seals

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Pre-weighed evaporation dish

Procedure:

-

Sample Preparation : Add an excess amount of dried TBATB to a glass vial to ensure a saturated solution is formed.

-

Solvent Addition : Add a known mass of the desired organic solvent to the vial.

-

Equilibration : Seal the vial and place it in a thermostatic shaker set to the desired temperature. Allow the mixture to equilibrate for several hours (e.g., 24 hours) to ensure saturation.

-

Phase Separation : Cease agitation and allow the undissolved solid to settle while maintaining the temperature.

-

Sample Extraction : Carefully draw a known mass of the clear supernatant into a syringe through a syringe filter to remove any suspended solids.

-

Solvent Evaporation : Dispense the filtered solution into a pre-weighed evaporation dish. Carefully evaporate the solvent in an oven or under a stream of inert gas.

-

Mass Determination : After complete evaporation of the solvent, cool the dish in a desiccator and weigh it to determine the mass of the dissolved TBATB.

-

Calculation : Calculate the solubility, typically expressed as grams of solute per 100 grams of solvent.

Application in Organic Synthesis: Deprotection of Silyl Ethers

TBATB in methanol is an efficient and chemoselective system for the cleavage of tert-Butyldimethylsilyl (TBDMS) ethers.[10]

General Experimental Protocol:

-

Dissolve the TBDMS-protected substrate (1 mmol) in methanol (5 mL).

-

Add TBATB (0.1 mmol) to the solution.

-

Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction, perform an aqueous workup, and extract the product with an appropriate organic solvent.

-

Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography to obtain the deprotected alcohol.

The reaction is often fast, high-yielding, and proceeds under mild conditions, making it suitable for complex molecule synthesis.[10]

References

- 1. e-journals.in [e-journals.in]

- 2. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 3. chemicalbook.com [chemicalbook.com]

- 4. carlroth.com:443 [carlroth.com:443]

- 5. This compound | 38932-80-8 [chemicalbook.com]

- 6. acgpubs.org [acgpubs.org]

- 7. capotchem.com [capotchem.com]

- 8. static.cymitquimica.com [static.cymitquimica.com]

- 9. This compound | 38932-80-8 [m.chemicalbook.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. benchchem.com [benchchem.com]

Spectral data analysis of Tetrabutylammonium tribromide (NMR, IR, UV-Vis)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectral data analysis of Tetrabutylammonium tribromide (TBATB). The document details the expected outcomes from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, presented in clear, tabular formats for straightforward interpretation. Furthermore, this guide outlines detailed experimental protocols for each analytical technique and includes a visual workflow to illustrate the process of spectral data analysis.

Quantitative Spectral Data Summary

The following tables summarize the key quantitative data obtained from the ¹H NMR, ¹³C NMR, IR, and UV-Vis spectral analyses of this compound.

NMR Spectral Data

Table 1: ¹H NMR Spectral Data of this compound in CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.31 | Triplet | 8H | N-CH₂- (Methylene protons alpha to Nitrogen) |

| ~1.63 | Multiplet | 8H | -CH₂- (Methylene protons beta to Nitrogen) |

| ~1.41 | Multiplet | 8H | -CH₂- (Methylene protons gamma to Nitrogen) |

| ~0.98 | Triplet | 12H | -CH₃ (Terminal methyl protons) |

Table 2: ¹³C NMR Spectral Data of this compound in CDCl₃

| Chemical Shift (δ) ppm | Assignment |

| ~58.6 | N-CH₂- (Carbon alpha to Nitrogen) |

| ~24.0 | -CH₂- (Carbon beta to Nitrogen) |

| ~19.6 | -CH₂- (Carbon gamma to Nitrogen) |

| ~13.6 | -CH₃ (Terminal methyl carbon) |

IR Spectral Data

Table 3: Key IR Absorption Bands of this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2960-2870 | Strong | C-H stretching (of butyl groups) |

| 1470-1450 | Medium | C-H bending (of butyl groups) |

| ~740 | Strong | Asymmetric stretching of the Br₃⁻ anion |

UV-Vis Spectral Data

Table 4: UV-Vis Absorption Data of this compound

| λmax (nm) | Molar Absorptivity (ε) | Solvent | Chromophore |

| ~279 | High | Dichloromethane (B109758) | Br₃⁻ anion |

Experimental Protocols

Detailed methodologies for acquiring the spectral data are provided below. These protocols are designed to ensure high-quality and reproducible results.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials:

-

This compound (solid)

-

Deuterated chloroform (B151607) (CDCl₃) with 0.03% (v/v) Tetramethylsilane (TMS)

-

NMR tubes (5 mm)

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in approximately 0.6 mL of CDCl₃ in a clean, dry vial.

-

Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock onto the deuterium (B1214612) signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune the probe for both ¹H and ¹³C frequencies.

-

-

¹H NMR Acquisition:

-

Acquire the ¹H NMR spectrum using standard parameters (e.g., 90° pulse, 2-4 second relaxation delay, 16-32 scans).

-

Reference the spectrum to the TMS signal at 0.00 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

-

A larger number of scans (e.g., 1024 or more) may be necessary to achieve a good signal-to-noise ratio.

-

Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and integration (for ¹H NMR).

IR Spectroscopy

Objective: To obtain the infrared absorption spectrum of solid this compound.

Method 1: Attenuated Total Reflectance (ATR)

Materials:

-

This compound (solid)

-

FTIR spectrometer with an ATR accessory (e.g., with a diamond crystal)

-

Spatula

Procedure:

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Application: Place a small amount of the solid this compound onto the ATR crystal.

-

Apply Pressure: Use the pressure arm to ensure good contact between the sample and the crystal.

-

Spectrum Acquisition: Acquire the IR spectrum over the desired range (e.g., 4000-400 cm⁻¹). Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue after the measurement.

Method 2: KBr Pellet

Materials:

-

This compound (solid)

-

Potassium bromide (KBr), IR grade, desiccated

-

Agate mortar and pestle

-

Pellet press

Procedure:

-

Sample Preparation: Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry KBr in an agate mortar until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press die and apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.

-

Spectrum Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

UV-Vis Spectroscopy

Objective: To determine the absorption maximum (λmax) of the tribromide anion in this compound.

Materials:

-

This compound (solid)

-

Spectroscopic grade solvent (e.g., dichloromethane or acetonitrile)

-

Quartz cuvettes (1 cm path length)

-

UV-Vis spectrophotometer

Procedure:

-

Solution Preparation: Prepare a dilute solution of this compound in the chosen solvent. The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the λmax.

-

Instrument Setup:

-

Turn on the UV-Vis spectrophotometer and allow the lamps to warm up.

-

Set the desired wavelength range for scanning (e.g., 200-400 nm).

-

-

Baseline Correction: Fill a quartz cuvette with the pure solvent to be used as a blank. Place it in the spectrophotometer and record a baseline correction.

-

Sample Measurement: Rinse the cuvette with the prepared sample solution, then fill it and place it in the sample holder of the spectrophotometer.

-

Spectrum Acquisition: Record the UV-Vis absorption spectrum of the sample.

-

Data Analysis: Determine the wavelength of maximum absorbance (λmax) from the spectrum.

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the spectral analysis of this compound, from initial sample handling to final data interpretation.

Caption: Workflow for Spectral Analysis of this compound.

A Comprehensive Technical Guide to the Safe Handling of Tetrabutylammonium Tribromide in a Laboratory Setting

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides essential safety protocols and detailed handling guidelines for the use of Tetrabutylammonium tribromide (TBATB) in a laboratory environment. Adherence to these procedures is critical for ensuring the safety of all personnel and the integrity of experimental outcomes.

Hazard Identification and Classification

This compound is a hazardous chemical that requires careful handling. The primary hazards are associated with its corrosive and irritant properties.

GHS Hazard Statements:

Pictogram:

-

GHS07: Exclamation Mark[2]

Quantitative Safety Data

While specific occupational exposure limits and comprehensive toxicological data for this compound are not well-established, the following physical and chemical properties are crucial for safe handling and storage.[1][4]

Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 38932-80-8 | [4][5] |

| Molecular Formula | C₁₆H₃₆Br₃N | [3] |

| Molecular Weight | 482.17 g/mol | - |

| Appearance | Pale orange to orange crystalline solid | [3] |

| Melting Point | 74-76 °C | [4] |

| Solubility | Soluble in dichloromethane (B109758) and acetonitrile | [4][5] |

| Stability | Stable under recommended storage conditions. Hygroscopic. | [6] |

Toxicological Data

| Metric | Value | Source |

| LD50 (Oral, Rat) | No data available | [7] |

| LC50 (Inhalation, Rat) | No data available | [7] |

| Occupational Exposure Limits (OSHA PEL, NIOSH REL, ACGIH TLV) | Not available | [1] |

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to prevent exposure to this compound.

| PPE Category | Specification | Rationale |

| Eye and Face Protection | Chemical safety goggles or safety glasses with side-shields conforming to EN166 or OSHA standards. A face shield may be required for large quantities. | Protects against dust particles and splashes that can cause serious eye irritation.[1][4][8] |

| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). | Prevents skin contact which can cause irritation.[4][8] |

| Skin and Body Protection | Lab coat, long pants, and closed-toe shoes. For larger quantities, a chemically resistant apron may be necessary. | Protects skin from accidental contact.[8][9] |

| Respiratory Protection | A NIOSH/MSHA approved respirator should be used if dust is generated and ventilation is inadequate. | Protects the respiratory tract from irritation due to inhalation of dust.[4][8] |

Safe Handling and Storage Protocols

Engineering Controls:

-

Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][6]

-

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1][4]

Handling Procedures:

-

Avoid all personal contact, including inhalation of dust and contact with skin and eyes.[6][9]

-

Do not eat, drink, or smoke in areas where the chemical is handled.[1]

Storage Conditions:

-

Keep the container tightly closed to prevent moisture absorption as the compound is hygroscopic.[4][6]

-

Store away from incompatible materials, particularly strong oxidizing agents.[4]

Emergency Procedures

First-Aid Measures:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[1][4]

-

Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation occurs, get medical advice/attention.[1][4]

-

Inhalation: Remove the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention if symptoms persist.[1][4]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][4]

Spill and Leak Procedures:

-

Minor Spills: Wear appropriate PPE. Carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[4][9]

-

Major Spills: Evacuate the area. Wear a self-contained breathing apparatus and full protective suit. Prevent the spillage from entering drains or water courses. Contain the spill with sand, earth, or vermiculite (B1170534) and collect it into a labeled container for disposal.[9]

Experimental Protocols

This compound is a versatile and convenient solid brominating agent for various organic transformations.[3] Below are detailed methodologies for its use.

General Workflow for Handling TBATB in the Laboratory

Protocol for the Bromination of an Activated Aromatic Compound

This protocol details a general procedure for the bromination of a substituted pyrrole (B145914) using this compound.[5]

Materials:

-

2-substituted pyrrole

-

This compound (TBATB)

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium sulfite (B76179) (Na₂SO₃) solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

To a solution of the 2-substituted pyrrole (1.0 equivalent) in dichloromethane, add this compound (1.0 equivalent) at room temperature.

-

Stir the reaction mixture at room temperature under a nitrogen atmosphere for approximately 1 hour.

-

Quench the reaction by adding a saturated aqueous solution of sodium sulfite.

-

Add a saturated aqueous solution of sodium bicarbonate.

-

Extract the crude product with dichloromethane.

-

Dry the combined organic layers over anhydrous sodium sulfate.

-

Filter the mixture and evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography if necessary.

Waste Disposal

Chemical waste generators must determine if a discarded chemical is classified as hazardous waste.[4] All waste materials, including empty containers and contaminated PPE, should be disposed of in accordance with local, regional, and national regulations.[1][3] Do not empty into drains.[4]

This guide is intended to provide comprehensive safety information for the handling of this compound. It is imperative to always consult the specific Safety Data Sheet (SDS) for the product you are using and to adhere to all institutional safety policies and procedures.

References

- 1. scispace.com [scispace.com]

- 2. Regioselective Bromination of Organic Substrates by Tetrabutylammonium Bromide Promoted by V2O5-H2O2: An Environmentally Favorable Synthetic Protocol [organic-chemistry.org]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. repository.ias.ac.in [repository.ias.ac.in]

- 5. pubs.acs.org [pubs.acs.org]

- 6. benchchem.com [benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. benchchem.com [benchchem.com]

- 9. This compound (TBATB) as An Efficient Generator of HBr for an Efficient Chemoselective Reagent for Acetalization of Carbonyl Compounds [organic-chemistry.org]

Physical and chemical properties of Tetrabutylammonium tribromide for reaction planning

An In-depth Technical Guide to Tetrabutylammonium (B224687) Tribromide for Reaction Planning

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrabutylammonium tribromide (TBATB) is a versatile and efficient reagent in organic synthesis, primarily utilized as a solid, stable, and easy-to-handle source of bromine. Its applications span a wide range of transformations, including the bromination of alkenes, alkynes, ketones, and aromatic compounds. Furthermore, its phase-transfer catalytic properties enable reactions between reactants in immiscible phases. This technical guide provides a comprehensive overview of the physical and chemical properties of TBATB, detailed experimental protocols for key reactions, and an exploration of its reaction mechanisms, designed to aid researchers in effective reaction planning and execution.

Introduction

This compound, with the chemical formula [N(C₄H₉)₄]Br₃, is a quaternary ammonium (B1175870) salt composed of a tetrabutylammonium cation and a linear tribromide anion.[1] Unlike liquid bromine, which is highly corrosive, volatile, and hazardous, TBATB is a stable, crystalline solid, making it a safer and more convenient alternative for bromination reactions.[2][3] Its solubility in a variety of organic solvents further enhances its utility in a broad spectrum of synthetic applications.[4] This guide will delve into the essential properties and applications of TBATB, providing practical information for laboratory use.

Physical and Chemical Properties

A thorough understanding of the physical and chemical properties of a reagent is paramount for successful reaction planning. The key properties of TBATB are summarized in the tables below.

General Properties

| Property | Value | Reference(s) |

| Chemical Formula | C₁₆H₃₆Br₃N | [1] |

| Molecular Weight | 482.18 g/mol | [5] |

| Appearance | Orange to yellow crystalline powder | [2] |

| Melting Point | 71-76 °C | [1] |

Solubility

| Solvent | Solubility | Reference(s) |

| Water | Insoluble | [4] |

| Chloroform | Soluble | [4] |

| Dichloromethane (B109758) | Soluble | [4] |

| Acetonitrile | Soluble | [4] |

| Ethyl Acetate | Soluble | [4] |

| Methanol (B129727) | Soluble | [6] |

| Anhydrous Acetic Acid | 50 g/100 mL | [7] |

| Trichloroethylene | 10 g/100 mL | [7] |

| THF, Dioxane | Soluble | [7] |

| DMF, DMSO | Very Soluble | [7] |

| Alcohols | Slightly Soluble | [7] |

| Acetone | Soluble with slow reaction | [7] |

Stability and Handling

| Parameter | Information | Reference(s) |

| Stability | Stable under normal conditions. | [2] |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed. | [8] |

| Incompatibilities | Strong oxidizing agents. | [8] |

| Decomposition | High temperatures can accelerate decomposition into bromine (Br₂) and tetrabutylammonium bromide. | [9] |

Reaction Applications and Experimental Protocols

TBATB is a versatile reagent employed in a variety of organic transformations. This section details its primary applications and provides representative experimental protocols.

Bromination of Alkenes

TBATB is an effective reagent for the addition of bromine across double bonds in alkenes to form vicinal dibromides. The reaction typically proceeds under mild conditions with high yields.

Experimental Protocol: Bromination of Styrene (B11656)

-

Materials: Styrene, this compound (TBATB), Dichloromethane (CH₂Cl₂).

-

Procedure:

-

In a round-bottom flask, dissolve styrene (1.0 mmol) in dichloromethane (10 mL).

-

Add TBATB (1.1 mmol) to the solution in one portion at room temperature.

-

Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC). The disappearance of the orange color of TBATB indicates the consumption of the reagent.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) to remove any unreacted bromine.

-

Separate the organic layer, wash with water and brine, and then dry over anhydrous sodium sulfate (B86663) (Na₂SO₄).

-

Evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography to yield (1,2-dibromoethyl)benzene.

-

α-Bromination of Ketones

TBATB is widely used for the regioselective α-bromination of ketones. The reaction is typically carried out in a suitable solvent and proceeds via an enol or enolate intermediate.[6]

Experimental Protocol: α-Bromination of Acetophenone (B1666503)

-

Materials: Acetophenone, this compound (TBATB), Dichloromethane (CH₂Cl₂), Methanol (MeOH).

-

Procedure:

-

Dissolve acetophenone (1.0 mmol) in a mixture of dichloromethane (10 mL) and methanol (2 mL) in a round-bottom flask.[6]

-

Add TBATB (1.0 mmol) to the solution at room temperature.[6]

-

Stir the mixture for 1-5 hours, monitoring the reaction by TLC.[6]

-

After completion, pour the reaction mixture into cold water.

-

Extract the product with dichloromethane.

-

Wash the organic layer with a saturated solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) and concentrate under reduced pressure.

-

Recrystallize the crude product from a suitable solvent to obtain pure α-bromoacetophenone.[6]

-

Bromination of Aromatic Compounds

TBATB can be used for the electrophilic bromination of activated aromatic rings, such as phenols and anilines. The regioselectivity of the reaction is often high, favoring para-substitution.[10]

Experimental Protocol: Bromination of Phenol (B47542)

-

Materials: Phenol, this compound (TBATB), Dichloromethane (CH₂Cl₂).

-

Procedure:

-

In a flask, dissolve phenol (1.0 mmol) in dichloromethane (10 mL).

-

Add TBATB (1.0 mmol) to the solution at 20 °C.[10]

-

Stir the reaction mixture at this temperature until the starting material is consumed (monitored by TLC).

-

Upon completion, wash the reaction mixture with an aqueous solution of sodium bisulfite to remove excess bromine.

-

Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.

-

Remove the solvent by rotary evaporation.

-

Purify the residue by column chromatography on silica (B1680970) gel to afford the p-bromophenol as the major product.[10]

-

Phase-Transfer Catalysis

The tetrabutylammonium cation in TBATB can act as a phase-transfer catalyst, facilitating reactions between a water-soluble nucleophile and an organic-soluble substrate.[4][9]

Reaction Mechanisms

The synthetic utility of TBATB stems from the reactivity of the tribromide anion (Br₃⁻).

Bromination Reactions

In solution, the tribromide anion is in equilibrium with molecular bromine and a bromide anion:

[NBu₄]⁺Br₃⁻ ⇌ [NBu₄]⁺Br⁻ + Br₂

The molecular bromine generated acts as the electrophile in addition and substitution reactions. For the α-bromination of ketones, the reaction is believed to proceed through a slow enolization of the ketone followed by a fast bromination step.[6]

Safety and Handling

While TBATB is significantly safer than liquid bromine, appropriate safety precautions should always be observed.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling the reagent.

-

Handling: Avoid inhalation of dust. Use in a well-ventilated area or a fume hood. Avoid contact with skin and eyes.

-

First Aid: In case of contact, wash the affected area with copious amounts of water. If inhaled, move to fresh air. If irritation persists, seek medical attention.

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a highly valuable reagent for modern organic synthesis. Its stability, ease of handling, and versatile reactivity make it an excellent choice for a variety of bromination reactions and as a phase-transfer catalyst. The information provided in this guide is intended to assist researchers in the safe and effective use of TBATB for their synthetic endeavors, contributing to the development of efficient and robust chemical processes.

References

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. acgpubs.org [acgpubs.org]

- 4. nbinno.com [nbinno.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. scispace.com [scispace.com]

- 7. Phase behavior and phase-transfer catalysis of tetrabutylammonium salts. Interface-mediated catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. boffinaccess.com [boffinaccess.com]

- 9. alfachemic.com [alfachemic.com]

- 10. researchgate.net [researchgate.net]

Tetrabutylammonium Tribromide: A Comprehensive Technical Guide to its Application as an Electrophilic Bromine Source

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrabutylammonium (B224687) tribromide (TBATB) has emerged as a versatile and efficient reagent for electrophilic bromination in organic synthesis. Its solid, stable, and easy-to-handle nature presents a significant advantage over hazardous liquid bromine. This technical guide provides an in-depth overview of TBATB as a source of electrophilic bromine, consolidating key reaction data, detailed experimental protocols, and mechanistic insights. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and chemical synthesis, facilitating the strategic application of this important reagent.

Introduction

Electrophilic bromination is a fundamental transformation in organic chemistry, crucial for the synthesis of a wide array of pharmaceuticals, agrochemicals, and functional materials.[1] Traditionally, elemental bromine (Br₂) has been the reagent of choice for such reactions. However, its high toxicity, corrosiveness, and volatility pose significant handling and safety challenges.[2] This has driven the development of alternative, solid brominating agents that are safer and easier to handle. Among these, N-bromosuccinimide (NBS) has been widely adopted.

Tetrabutylammonium tribromide ([N(C₄H₉)₄]Br₃), hereafter referred to as TBATB, has gained prominence as a highly effective and selective electrophilic brominating agent.[3] It is a pale orange, crystalline solid that serves as a convenient and weighable source of bromine.[3][4] The presence of the lipophilic tetrabutylammonium cation enhances its solubility in many organic solvents, facilitating homogenous reaction conditions.[3] This guide will explore the diverse applications of TBATB in electrophilic bromination, with a focus on its reactivity, selectivity, and practical utility in a laboratory setting.

Physicochemical Properties and Preparation

A thorough understanding of the reagent's properties is essential for its safe and effective use.

Physical and Chemical Properties

| Property | Value | References |

| Chemical Formula | C₁₆H₃₆Br₃N | [5] |

| Molecular Weight | 482.18 g/mol | [5] |

| Appearance | Orange to yellow crystalline powder | [5][6] |

| Melting Point | 71-76 °C | [5][6] |

| Solubility | Insoluble in water. | [7] |

| CAS Number | 38932-80-8 | [7] |

Preparation

TBATB can be synthesized through several methods, offering flexibility based on available starting materials and safety considerations.

One common and high-yielding method involves the reaction of tetrabutylammonium bromide with sodium bromate (B103136) in the presence of hydrobromic acid.[8]

A general laboratory-scale preparation is as follows:

-

To a solution of tetrabutylammonium bromide (30 mmol) and sodium bromate (10 mmol) in water (60 ml), hydrobromic acid (47%, 7 ml) is added dropwise with stirring at room temperature.

-

An orange precipitate forms immediately.

-

The mixture is stirred for a few minutes, and the precipitate is collected by filtration.

-

Recrystallization from a mixture of ether and dichloromethane (B109758) (1:1) affords TBATB as orange crystals with a high yield.

Alternatively, TBATB can be prepared by treating solid tetrabutylammonium bromide with bromine vapor or by reacting it with vanadium pentoxide and aqueous hydrogen peroxide.[4]

Safety and Handling

TBATB is a hazardous substance and should be handled with appropriate safety precautions.

-

Hazard Statements: Causes severe skin burns and eye damage. May cause respiratory irritation.[9][10]

-

Precautionary Statements: Wear protective gloves, protective clothing, eye protection, and face protection. Use only in a well-ventilated area. Avoid breathing dust.[9][11]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[6]

Always consult the Safety Data Sheet (SDS) before handling TBATB.[6][9][12][13][14]

Applications in Electrophilic Bromination

TBATB is a versatile reagent capable of brominating a wide range of organic substrates with high efficiency and often with excellent chemo- and regioselectivity.

Bromination of Aromatic and Heteroaromatic Compounds

TBATB is particularly effective for the bromination of electron-rich aromatic and heteroaromatic systems.

The regioselectivity of pyrrole (B145914) bromination can be controlled by the substituents on the pyrrole ring and the choice of brominating agent. TBATB has been shown to be a mild reagent that can provide complementary regioselectivity compared to harsher reagents like Br₂ or NBS. For instance, in the case of certain 2-substituted pyrroles, TBATB favors bromination at the C-5 position, whereas other reagents may favor the C-4 position.[15]

Table 1: Regioselective Bromination of 2-Substituted Pyrroles with TBATB [15]

| Substrate (2-substituent) | Product (Position of Br) | Solvent | Time (h) | Temperature (°C) | Yield (%) | C4:C5 Ratio |

| -CO₂Me | 5-bromo | CH₂Cl₂ | 1 | RT | 14 | - |

| -CONMe₂ | 5-bromo | CH₂Cl₂ | 1 | RT | 78 | 1:16 |

TBATB provides a highly regioselective method for the monobromination of activated aromatic compounds like phenols and anilines, predominantly at the para-position. This selectivity is a significant advantage, as it often minimizes the formation of di- or tri-brominated byproducts.[16]

Table 2: Regioselective para-Bromination of Phenols and Anilines with TBATB

| Substrate | Product | Solvent | Time | Temperature | Yield (%) | Reference |

| Phenol | 4-Bromophenol | CH₂Cl₂ | 30 min | 20 °C | 95 | [17] |

| Aniline | 4-Bromoaniline | H₂O-DMF | - | RT | - | [18] |

| o-Cresol | 4-Bromo-2-methylphenol | CH₂Cl₂ | 30 min | 20 °C | 96 | [17] |

| N,N-Dimethylaniline | 4-Bromo-N,N-dimethylaniline | CH₂Cl₂ | 15 min | 20 °C | 98 | [17] |

α-Bromination of Carbonyl Compounds

The α-bromination of ketones and other carbonyl compounds is a key transformation for the introduction of a functional handle for further synthetic manipulations. TBATB serves as an effective reagent for this purpose, typically proceeding through an enol or enolate intermediate.[19] The reaction is often carried out under mild conditions, making it suitable for substrates with sensitive functional groups.

Table 3: α-Bromination of Ketones with TBATB

| Substrate | Product | Solvent | Time (h) | Temperature | Yield (%) | Reference |

| Acetophenone | α-Bromoacetophenone | Dichloromethane-Methanol | 1-5 | RT | 85 | - |

| 3-Acetylcoumarin | 3-(2-Bromoacetyl)-2H-chromen-2-one | PEG-600 | 1.5 | RT | 81 | [3] |

| 1-(4-Methoxyphenyl)ethanone | 2-Bromo-1-(4-methoxyphenyl)ethanone | Methanol | 2.5 | RT | 73 | [3] |

Addition to Alkenes and Alkynes

TBATB readily adds to carbon-carbon double and triple bonds to afford the corresponding vicinal dibromoalkanes and (E)-1,2-dibromoalkenes, respectively.[20][21] The reaction with alkynes is stereospecific, leading exclusively to the E-isomer.[17]

Table 4: Bromination of Alkenes and Alkynes with TBATB

| Substrate | Product | Solvent | Time | Temperature | Yield (%) | Reference |

| Styrene | 1,2-Dibromo-1-phenylethane | CH₂Cl₂ | - | RT | High | [17] |

| Phenylacetylene | (E)-1,2-Dibromo-1-phenylethene | Chloroform | - | 20 °C | High | [17] |

Experimental Protocols

The following protocols are provided as general guidelines and may require optimization for specific substrates.

General Procedure for the Bromination of Pyrroles[15]

To a solution of the 2-substituted pyrrole (0.1 mmol, 1.0 equiv) in dichloromethane (3.0 mL), TBATB (0.1 mmol, 1.0 equiv) is added at room temperature. The reaction is stirred at room temperature for 1 hour under a nitrogen atmosphere. The reaction mixture is then quenched with a saturated aqueous solution of sodium sulfite (B76179) (Na₂SO₃) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The crude product is extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), filtered, and the solvent is evaporated under reduced pressure to provide the crude product mixture, which can be further purified by column chromatography.

General Procedure for the α-Bromination of Ketones[3]

A mixture of the ketone (1 mmol) and TBATB (1.1 mmol) in the appropriate solvent (e.g., methanol, PEG-600) is stirred at room temperature. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is worked up by adding water and extracting the product with a suitable organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.

Reaction Mechanisms and Workflows

The mechanism of electrophilic bromination with TBATB can vary depending on the substrate and reaction conditions.

Electrophilic Aromatic Substitution

In the bromination of electron-rich aromatic compounds like phenols, a plausible mechanism involves the attack of the aromatic ring on the tribromide anion (Br₃⁻), which acts as the source of electrophilic bromine. Computational studies suggest that the entire TBATB entity, rather than the free tribromide anion, may be the active brominating species, with the tetrabutylammonium cation playing a role in orienting the substrate for selective para-bromination.[22]

Caption: Proposed mechanism for electrophilic aromatic bromination using TBATB.

α-Bromination of Carbonyls Workflow

The α-bromination of carbonyl compounds with TBATB is believed to proceed via an enol or enolate intermediate. The reaction is often catalyzed by acid, which facilitates the formation of the enol tautomer. The electron-rich double bond of the enol then attacks the electrophilic bromine source.

Caption: General workflow for the α-bromination of carbonyl compounds with TBATB.

Conclusion

This compound is a valuable and versatile reagent for electrophilic bromination in modern organic synthesis. Its advantages of being a stable, weighable solid, coupled with its high reactivity and selectivity, make it a superior alternative to liquid bromine in many applications. This guide has provided a comprehensive overview of its properties, preparation, safety, and diverse applications in the bromination of aromatic compounds, heterocycles, carbonyls, and unsaturated systems. The compiled data tables and experimental protocols offer a practical resource for laboratory chemists, while the mechanistic diagrams provide a conceptual framework for understanding its reactivity. As the demand for safer and more efficient synthetic methods continues to grow, the importance of reagents like TBATB in both academic research and industrial drug development is poised to increase further.

References

- 1. Regioselective bromination of pyrrolo[1,2-a]quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. arkat-usa.org [arkat-usa.org]

- 3. researchgate.net [researchgate.net]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. chemimpex.com [chemimpex.com]

- 6. fishersci.com [fishersci.com]

- 7. This compound CAS 38932-80-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 8. Page loading... [wap.guidechem.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. This compound | C16H36Br3N | CID 2723680 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. aksci.com [aksci.com]

- 12. capotchem.com [capotchem.com]

- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 14. static.cymitquimica.com [static.cymitquimica.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Mild Regioselective Monobromination of Activated Aromatics and Heteroaromatics with N-Bromosuccinimide in Tetrabutylammonium Bromide [organic-chemistry.org]

- 17. researchgate.net [researchgate.net]

- 18. repository.ias.ac.in [repository.ias.ac.in]

- 19. jcsp.org.pk [jcsp.org.pk]

- 20. Addition Reactions of Alkenes and Alkynes [universalclass.com]

- 21. byjus.com [byjus.com]

- 22. researchgate.net [researchgate.net]

The Tribromide Anion from TBATB: A Versatile and Selective Reagent in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrabutylammonium (B224687) tribromide (TBATB) has emerged as a highly versatile and efficient reagent in organic synthesis, primarily owing to the controlled and selective reactivity of its tribromide (Br₃⁻) anion. This guide provides a comprehensive overview of the reactivity of the tribromide anion from TBATB, with a focus on its applications in the synthesis of key chemical intermediates relevant to drug discovery and development. We will delve into its role as a powerful brominating agent and a catalyst, presenting quantitative data, detailed experimental protocols, and visual representations of reaction mechanisms and workflows. This document is intended to serve as a valuable resource for researchers and professionals in the fields of organic chemistry, medicinal chemistry, and drug development, enabling them to effectively harness the synthetic potential of TBATB.

Introduction: The Advantages of Tetrabutylammonium Tribromide (TBATB)

The tribromide anion, Br₃⁻, is a well-established reactive species in organic chemistry, traditionally generated from sources like elemental bromine (Br₂). However, the use of liquid bromine poses significant handling and safety challenges due to its high toxicity, corrosiveness, and volatility. This compound (TBATB), a stable, crystalline, and non-volatile solid, offers a safer and more convenient alternative for the controlled delivery of the tribromide anion.[1] Its high solubility in many organic solvents further enhances its utility in a wide range of chemical transformations.

The reactivity of the tribromide anion from TBATB can be broadly categorized into two main areas:

-

Electrophilic Bromination: The tribromide anion acts as an electrophilic brominating agent, enabling the selective introduction of bromine atoms into various organic molecules. This is particularly valuable in the synthesis of functionalized heterocycles, which are prevalent scaffolds in many pharmaceutical agents.

-

Catalysis: TBATB can also function as a catalyst, primarily through the in situ generation of hydrogen bromide (HBr), which can then catalyze a variety of reactions, most notably the formation of acetals and ketals.

This guide will explore these facets of TBATB reactivity in detail, providing the necessary information for its practical application in a research and development setting.

Regioselective Bromination of Heterocycles: A Gateway to Functionalized Molecules

The introduction of bromine atoms into heterocyclic rings is a critical step in the synthesis of many biologically active compounds. Brominated heterocycles serve as versatile intermediates for further functionalization through cross-coupling reactions, allowing for the construction of complex molecular architectures. TBATB has proven to be an exceptional reagent for the regioselective bromination of various heterocyclic systems, offering high yields and predictable outcomes.

Regioselective Bromination of Pyrroles

Pyrrole-containing compounds are ubiquitous in natural products and pharmaceuticals. The ability to selectively brominate the pyrrole (B145914) ring is therefore of significant interest. TBATB allows for the substrate-controlled regioselective bromination of acylated pyrroles, favoring the C-5 position in pyrrole-2-carboxamides. This is in contrast to other brominating agents like N-bromosuccinimide (NBS), which often lead to mixtures of isomers.

Table 1: Regioselective Bromination of Substituted Pyrroles with TBATB

| Entry | Substrate | Product | Reaction Conditions | Yield (%) | C4:C5 Ratio |

| 1 | N-Methyl-1H-pyrrole-2-carboxamide | 5-Bromo-N-methyl-1H-pyrrole-2-carboxamide | TBATB (1.0 equiv), CH₂Cl₂, rt, 1 h | 78 | 1:16 |

| 2 | N-Ethyl-1H-pyrrole-2-carboxamide | 5-Bromo-N-ethyl-1H-pyrrole-2-carboxamide | TBATB (1.0 equiv), CH₂Cl₂, rt, 1 h | 75 | >1:10 |

| 3 | N-Propyl-1H-pyrrole-2-carboxamide | 5-Bromo-N-propyl-1H-pyrrole-2-carboxamide | TBATB (1.0 equiv), CH₂Cl₂, rt, 1 h | 72 | >1:10 |

| 4 | N,N-Dimethyl-1H-pyrrole-2-carboxamide | 5-Bromo-N,N-dimethyl-1H-pyrrole-2-carboxamide | TBATB (1.2 equiv), CH₂Cl₂, rt, 1.5 h | 65 | 1:5 |

| 5 | N-Phenyl-1H-pyrrole-2-carboxamide | 5-Bromo-N-phenyl-1H-pyrrole-2-carboxamide | TBATB (1.2 equiv), CH₂Cl₂, rt, 1.5 h | 70 | 1:9 |

Data compiled from literature reports.

Experimental Protocol: Regioselective Bromination of N-Methyl-1H-pyrrole-2-carboxamide

Materials:

-

N-Methyl-1H-pyrrole-2-carboxamide

-

This compound (TBATB)

-

Dichloromethane (B109758) (CH₂Cl₂), anhydrous

-

Saturated aqueous sodium sulfite (B76179) (Na₂SO₃) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Nitrogen gas supply

Procedure:

-

To a solution of N-methyl-1H-pyrrole-2-carboxamide (0.1 mmol, 1.0 equiv) in anhydrous dichloromethane (3.0 mL) under a nitrogen atmosphere, add this compound (0.1 mmol, 1.0 equiv) at room temperature.

-

Stir the reaction mixture at room temperature for 1 hour.

-

Quench the reaction by adding saturated aqueous sodium sulfite solution.

-

Add saturated aqueous sodium bicarbonate solution to the mixture.

-

Extract the crude product with dichloromethane.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to provide the crude product mixture.

-

The desired product, 5-bromo-N-methyl-1H-pyrrole-2-carboxamide, can be purified by column chromatography on silica (B1680970) gel.

Chemoselective Acetalization of Carbonyl Compounds

The protection of carbonyl groups as acetals or ketals is a fundamental transformation in multi-step organic synthesis. TBATB serves as an efficient and chemoselective catalyst for this reaction. It is proposed that TBATB reacts with the alcohol to generate HBr in situ, which then catalyzes the acetalization process. This method is particularly advantageous as it allows for the selective protection of aldehydes in the presence of ketones.

Table 2: Chemoselective Acetalization of Carbonyl Compounds with TBATB

| Entry | Carbonyl Compound | Alcohol | Product | Catalyst Loading (mol%) | Time (h) | Yield (%) |

| 1 | Benzaldehyde (B42025) | Methanol (B129727) | Benzaldehyde dimethyl acetal | 1 | 0.5 | 95 |

| 2 | 4-Chlorobenzaldehyde | Methanol | 4-Chlorobenzaldehyde dimethyl acetal | 1 | 0.5 | 92 |

| 3 | 4-Nitrobenzaldehyde | Methanol | 4-Nitrobenzaldehyde dimethyl acetal | 1 | 1.0 | 90 |

| 4 | Cinnamaldehyde | Methanol | Cinnamaldehyde dimethyl acetal | 1 | 0.5 | 94 |

| 5 | Heptanal | Methanol | Heptanal dimethyl acetal | 1 | 0.5 | 96 |

| 6 | Cyclohexanone | Methanol | Cyclohexanone dimethyl ketal | 1 | 24 | <5 |

| 7 | Benzaldehyde | Ethylene Glycol | 2-Phenyl-1,3-dioxolane | 1 | 0.5 | 98 |

Data compiled from literature reports.

Experimental Protocol: Chemoselective Acetalization of Benzaldehyde

Materials:

-

Benzaldehyde

-

Methanol, anhydrous

-

This compound (TBATB)

-

Triethyl orthoformate

-

Anhydrous potassium carbonate (K₂CO₃)

Procedure:

-

To a solution of benzaldehyde (1 mmol) and triethyl orthoformate (1.2 mmol) in anhydrous methanol (5 mL), add a catalytic amount of TBATB (0.01 mmol, 1 mol%).

-

Stir the reaction mixture at room temperature for 30 minutes.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding anhydrous potassium carbonate.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

The crude product can be purified by distillation or column chromatography to afford pure benzaldehyde dimethyl acetal.

One-Pot Synthesis of Quinoxalines: A Key Scaffold in Drug Discovery

Quinoxalines are a class of nitrogen-containing heterocyclic compounds that exhibit a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties. Consequently, the development of efficient synthetic routes to quinoxaline (B1680401) derivatives is of great importance in medicinal chemistry. TBATB facilitates a one-pot synthesis of quinoxalines from α-bromoacetyl compounds and o-phenylenediamines.

Table 3: One-Pot Synthesis of Quinoxaline Derivatives

| Entry | α-Bromoacetyl Compound | o-Phenylenediamine | Product | Solvent | Yield (%) |

| 1 | 2-Bromoacetophenone (B140003) | 1,2-Diaminobenzene | 2-Phenylquinoxaline | Ethanol (B145695) | 92 |

| 2 | 2-Bromo-1-(4-chlorophenyl)ethanone | 1,2-Diaminobenzene | 2-(4-Chlorophenyl)quinoxaline | Ethanol | 88 |

| 3 | 2-Bromo-1-(4-methoxyphenyl)ethanone | 1,2-Diaminobenzene | 2-(4-Methoxyphenyl)quinoxaline | Ethanol | 90 |

| 4 | 2-Bromoacetophenone | 4-Methyl-1,2-diaminobenzene | 6-Methyl-2-phenylquinoxaline | Ethanol | 89 |

| 5 | 2-Bromoacetophenone | 4-Chloro-1,2-diaminobenzene | 6-Chloro-2-phenylquinoxaline | Ethanol | 85 |

Data synthesized from literature precedents.

Experimental Protocol: One-Pot Synthesis of 2-Phenylquinoxaline

Materials:

-

2-Bromoacetophenone

-

1,2-Diaminobenzene

-

Ethanol

Procedure:

-

To a solution of 1,2-diaminobenzene (1 mmol) in ethanol (10 mL), add 2-bromoacetophenone (1 mmol) and triethylamine (1.2 mmol).

-

Reflux the reaction mixture for 2 hours, monitoring the progress by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water to precipitate the product.

-

Filter the solid, wash with water, and dry under vacuum.

-

The crude product can be recrystallized from ethanol to afford pure 2-phenylquinoxaline.

Relevance to Drug Development and Signaling Pathways

The heterocyclic scaffolds synthesized using TBATB, such as brominated pyrroles and quinoxalines, are of significant interest in drug development. Bromine atoms can enhance the lipophilicity and metabolic stability of a drug candidate, and also serve as a handle for introducing further diversity.

Quinoxaline derivatives, in particular, have been identified as potent inhibitors of various protein kinases, which are key components of cellular signaling pathways. Dysregulation of these pathways is a hallmark of many diseases, including cancer. For instance, certain quinoxaline derivatives have been shown to inhibit kinases involved in cell proliferation and survival pathways, such as the PI3K/Akt/mTOR pathway.

Conclusion

This compound is a powerful and versatile reagent that offers significant advantages in terms of safety, selectivity, and efficiency in organic synthesis. Its ability to act as both a regioselective brominating agent and a chemoselective catalyst for acetalization makes it an invaluable tool for the synthesis of complex organic molecules, particularly the heterocyclic scaffolds that are central to modern drug discovery. The detailed protocols and quantitative data presented in this guide are intended to empower researchers to effectively utilize TBATB in their synthetic endeavors, ultimately accelerating the development of new and improved therapeutic agents.

References

An In-depth Technical Guide to the Thermal Decomposition Products of Tetrabutylammonium Tribromide

For Researchers, Scientists, and Drug Development Professionals

Abstract